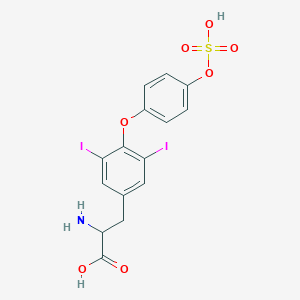

3,5-Diiodo-L-thyronine4'-O-Sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H13I2NO7S |

|---|---|

Molecular Weight |

605.1 g/mol |

IUPAC Name |

2-amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C15H13I2NO7S/c16-11-5-8(7-13(18)15(19)20)6-12(17)14(11)24-9-1-3-10(4-2-9)25-26(21,22)23/h1-6,13H,7,18H2,(H,19,20)(H,21,22,23) |

InChI Key |

HOUQDJLGYJSQKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)OS(=O)(=O)O |

Origin of Product |

United States |

Overview of the Diverse Endogenous Thyroid Hormone Metabolites

The thyroid gland primarily secretes T4, which is considered a prohormone. nih.gov Its conversion to the more biologically active T3 occurs in peripheral tissues through the action of deiodinase enzymes. nih.govclevelandclinic.org However, the thyroid hormone metabolome is far more complex, encompassing a range of other metabolites with distinct biological activities or roles as intermediates in degradation pathways. nih.gov

These metabolites include:

Reverse T3 (rT3): An inactive metabolite formed from the inner ring deiodination of T4. nih.gov

Diiodothyronines (T2s): Such as 3,5-T2 and 3,3'-T2, which are formed from the deiodination of T3 and rT3. nih.gov While once considered inactive, some T2 isomers, like 3,5-T2, are now recognized for their metabolic effects. nih.govpagepressjournals.org

Thyronamines (TAMs): A class of metabolites formed through decarboxylation and deiodination of iodothyronines. nih.gov

Thyroacetic acids: Such as tetraiodothyroacetic acid (Tetrac) and triiodothyroacetic acid (Triac), formed by oxidative deamination of the alanine (B10760859) side chain. nih.govnih.gov

Conjugated iodothyronines: These are formed by the addition of sulfate (B86663) or glucuronic acid to the phenolic hydroxyl group of the iodothyronine molecule. nih.govnih.gov

The relative abundance and activity of these metabolites are tightly regulated by a series of enzymes, ensuring precise control over thyroid hormone signaling in a tissue-specific manner.

The Significance of Conjugation Pathways in Iodothyronine Metabolism

Conjugation reactions, including sulfation and glucuronidation, are essential phase II metabolic processes that increase the water solubility of thyroid hormones, facilitating their excretion. nih.govyoutube.com While both pathways contribute to hormone clearance, sulfation has a particularly profound impact on iodothyronine metabolism.

Key aspects of sulfation include:

Modulation of Deiodinase Activity: Sulfation of the phenolic hydroxyl group of T4 blocks its conversion to the active T3. nih.govscispace.com Conversely, sulfation significantly accelerates the inner ring deiodination of T4 and T3 by type 1 deiodinase (D1), leading to their irreversible inactivation. nih.govscispace.comnih.gov For instance, the deiodination of sulfated T4 and T3 is much more efficient than their non-sulfated counterparts. nih.gov

Regulation of Hormone Bioavailability: By shunting T4 towards inactivation, sulfation plays a crucial role in regulating the amount of active T3 available to bind to thyroid hormone receptors. oup.comoup.com This is particularly important during fetal development, where high levels of sulfated iodothyronines are observed, potentially protecting the fetus from excessive thyroid hormone exposure. nih.govoup.com

Enzymatic Control: The process of sulfation is catalyzed by a family of enzymes known as sulfotransferases (SULTs). oup.comoup.com Different SULT isoforms exhibit varying specificities for different iodothyronines. oup.com For example, SULT1A1 is considered a primary enzyme responsible for the sulfation of 3,3'-diiodothyronine (B1196669). oup.com The expression of these enzymes is subject to developmental and tissue-specific regulation. oup.comnih.gov

Cellular Transport: The transport of sulfated and non-sulfated thyroid hormones across cell membranes is mediated by a variety of transporters, including members of the monocarboxylate transporter (MCT) and organic anion-transporting polypeptide (OATP) families. nih.govbioscientifica.commdpi.comresearchgate.net The efficiency of transport can vary for different iodothyronine forms, further influencing their intracellular concentration and metabolic fate.

Positioning of 3,5 Diiodo L Thyronine 4 O Sulfate Within the Thyroid Hormone Metabolic Network

Biosynthesis of 3,5-Diiodo-L-thyronine 4'-O-Sulfate via Sulfation

The biosynthesis of 3,5-Diiodo-L-thyronine 4'-O-Sulfate is a detoxification reaction catalyzed by a family of cytoplasmic enzymes known as sulfotransferases (SULTs). oup.com This process, termed sulfation, involves the transfer of a sulfonate group to the 4'-hydroxyl group of the outer ring of 3,5-diiodo-L-thyronine (3,5-T2). This conjugation increases the water solubility of the lipophilic iodothyronine, facilitating its excretion. oup.comoup.com

Substrate Specificity of Sulfotransferase Enzymes (SULTs) for Iodothyronines

Sulfotransferase enzymes exhibit distinct substrate specificities for various iodothyronines. Research has consistently shown a strong preference of SULTs for iodothyronines lacking bulky iodine atoms in the outer ring. oup.comphysiology.org In both human and rat tissues, the substrate preference for sulfation is generally as follows: 3,3'-diiodothyronine (B1196669) (3,3'-T2) is the most readily sulfated, followed by reverse T3 (rT3), T3, and lastly T4, which is a poor substrate. physiology.orgnih.gov

Studies using human liver and kidney cytosol, as well as recombinant human SULTs, have demonstrated that 3,3'-T2 is sulfated at a rate approximately two orders of magnitude faster than T3 and rT3. oup.com Although 3,5-T2 is a less preferred substrate compared to 3,3'-T2, its sulfation is a physiologically relevant pathway. nih.gov The sulfation of T3 is considered a key step in its inactivation, as it not only abolishes its affinity for nuclear receptors but also significantly accelerates its degradation by type I iodothyronine deiodinase. oup.com

Identification and Characterization of Specific SULT Isoforms Implicated in 4'-O-Sulfation of 3,5-Diiodo-L-thyronine

Several SULT isoforms have been identified and characterized for their role in the sulfation of iodothyronines, including 3,5-T2. In humans, the SULT1 family of phenol (B47542) sulfotransferases is primarily involved. nih.gov

SULT1A1: This isoform, also known as phenol-preferring sulfotransferase (P-PST), is considered a major contributor to iodothyronine sulfation in the human liver and kidney. oup.comnih.gov It displays a high affinity for both iodothyronines and the sulfate (B86663) donor PAPS. nih.gov Studies with recombinant SULT1A1 confirm its capacity to sulfate various iodothyronines. oup.com

SULT1A3: Also known as monoamine-preferring sulfotransferase (M-PST), SULT1A3 also catalyzes iodothyronine sulfation. However, its affinity for iodothyronines is generally lower than that of SULT1A1. nih.gov

SULT1B1 and SULT1C1: These isoforms have also been shown to possess sulfotransferase activity towards iodothyronines in humans. oup.comnih.gov

Rat SULTs: In rats, rSULT1B1 and rSULT1C1 are the primary isoforms involved in iodothyronine sulfation, with rSULT1C1 expression being male-dominant. oup.comphysiology.org

The following table summarizes the apparent Michaelis-Menten constants (Km) for the sulfation of 3,3'-T2 and T3 by different human enzyme preparations, highlighting the high affinity of SULT1A1.

| Enzyme Preparation | Substrate | Apparent Km (μmol/L) |

| Liver Cytosol | 3,3'-T2 | 1.02 |

| T3 | 54.9 | |

| Kidney Cytosol | 3,3'-T2 | 0.64 |

| T3 | 27.8 | |

| SULT1A1 | 3,3'-T2 | 0.14 |

| T3 | 29.1 | |

| SULT1A3 | 3,3'-T2 | 33 |

| T3 | 112 | |

| Data from Kester et al. (1999) nih.gov |

Role of 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS) as the Sulfate Donor

The enzymatic sulfation of 3,5-T2, and all other sulfation reactions, is dependent on the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). oup.comnih.gov PAPS is an activated form of sulfate synthesized in tissues from ATP and inorganic sulfate. nih.govwikipedia.org The availability of PAPS is a critical factor in regulating the rate of sulfation. nih.gov The reaction catalyzed by SULTs involves the transfer of the sulfonate group from PAPS to the hydroxyl group of the iodothyronine substrate. nih.gov

The apparent Km values for PAPS in the sulfation of 3,3'-T2 have been determined for various human enzyme preparations, with SULT1A1 showing the highest affinity. nih.gov

| Enzyme Preparation | Apparent Km of PAPS (μmol/L) (at 0.1 μmol/L 3,3'-T2) |

| Liver Cytosol | 6.0 |

| Kidney Cytosol | 9.0 |

| SULT1A1 | 0.65 |

| SULT1A3 | 2.7 |

| Data from Kester et al. (1999) nih.gov |

Deconjugation: Enzymatic Desulfation of 3,5-Diiodo-L-thyronine 4'-O-Sulfate

The sulfation of iodothyronines is a reversible process. The hydrolysis of the sulfate conjugate, known as desulfation, regenerates the unsulfated iodothyronine. This process is catalyzed by enzymes called sulfatases.

Biochemical Properties and Subcellular Localization of Iodothyronine Sulfatases

Iodothyronine sulfatases are responsible for the hydrolysis of iodothyronine sulfates. scispace.com In humans, arylsulfatase C (ARSC), also known as steroid sulfatase, has been identified as a key enzyme in this process, particularly in the placenta and to some extent in the liver. scispace.comoup.com This enzyme is localized in the microsomal fraction of cells. scispace.comoup.com

The activity of iodothyronine sulfatases has been detected in various tissues, including the fetal liver, lung, and brain, suggesting a role in regulating thyroid hormone availability during development. scispace.comoup.com While ARSC is a high-Km sulfatase, the existence of other, yet unidentified, microsomal sulfatases involved in iodothyronine sulfate hydrolysis in the liver and other tissues is likely. scispace.com

Regeneration Mechanisms of Unsulfated 3,5-Diiodo-L-thyronine from its Sulfate Conjugate

The regeneration of unsulfated 3,5-T2 from its 4'-O-sulfate conjugate occurs through enzymatic hydrolysis catalyzed by iodothyronine sulfatases. This desulfation reaction is particularly important in the context of enterohepatic recirculation, where sulfated metabolites excreted in the bile can be reabsorbed in the gut after desulfation by bacterial sulfatases. vulcanchem.com

This regeneration mechanism suggests that 3,5-Diiodo-L-thyronine 4'-O-Sulfate can act as a circulating reservoir of inactive hormone. scispace.com The tissue-specific and developmentally regulated expression of iodothyronine sulfatases allows for the controlled release of active 3,5-T2 from its sulfated form, thereby modulating local thyroid hormone action. scispace.com

Advanced Analytical and Methodological Approaches for Investigating 3,5 Diiodo L Thyronine 4 O Sulfate

Quantitative Determination Techniques for 3,5-Diiodo-L-thyronine 4'-O-Sulfate

Accurate measurement of T2S in biological matrices is fundamental to understanding its significance. The development of highly sensitive and specific analytical methods has been a key focus of research in this area.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of thyroid hormones and their metabolites, offering superior specificity and sensitivity compared to traditional immunoassay techniques. sigmaaldrich.comthermofisher.com This powerful technique allows for the simultaneous measurement of multiple analytes in complex biological samples, such as serum, plasma, and tissue extracts. sigmaaldrich.comthermofisher.com

Several LC-MS/MS methods have been developed for the analysis of iodothyronines, including 3,5-T2. thermofisher.commtoz-biolabs.comfrontiersin.org These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection by tandem mass spectrometry. thermofisher.com The high sensitivity of LC-MS/MS enables the detection of low concentrations of these compounds, which is crucial for studying their physiological roles. thermofisher.comnih.gov For instance, a validated method for quantifying seven thyroid hormones in mouse brain tissue demonstrated limits of quantification in the low picogram per milligram range. nih.gov

Key Features of LC-MS/MS Methods for Iodothyronine Analysis:

| Feature | Description | Reference |

| High Sensitivity | Enables detection of low pg/mL to ng/mL concentrations. | thermofisher.com |

| High Specificity | Distinguishes between structurally similar iodothyronine isomers. | sigmaaldrich.com |

| Multiplexing Capability | Allows for the simultaneous analysis of multiple thyroid hormones and their metabolites in a single run. | thermofisher.com |

| Robustness | Provides reliable and reproducible results for clinical and research applications. | thermofisher.com |

Development and Validation of Immunoassay-Based Methods for Sulfated Iodothyronines

While LC-MS/MS is the preferred method for its accuracy, immunoassays remain a valuable tool in clinical laboratories due to their automation and high throughput. oup.comnih.gov However, the development of immunoassays for sulfated iodothyronines presents unique challenges. These assays rely on the generation of specific antibodies that can distinguish the sulfated metabolite from its unconjugated parent compound and other related iodothyronines.

Historically, radioimmunoassays (RIAs) were developed for the measurement of various thyroid hormones and their metabolites. frontiersin.orgnih.gov For instance, a highly sensitive RIA for thyroxine sulfate (B86663) (T4S) was developed, demonstrating the feasibility of creating immunoassays for sulfated iodothyronines. nih.gov This assay showed minimal cross-reactivity with non-sulfated thyroid hormones. nih.gov More recently, non-radioactive immunoassay formats, such as chemiluminescence enzyme immunoassays (CLEIA), have been developed for free thyroxine (FT4), offering high sensitivity and reproducibility. ijbs.com

However, immunoassays are susceptible to interferences from various factors, including heterophilic antibodies, anti-analyte autoantibodies, and cross-reactivity with other molecules. oup.comannlabmed.org For sulfated iodothyronines, a significant challenge is ensuring the antibody's specificity for the sulfate conjugate without significant cross-reaction with the more abundant non-sulfated forms.

In Vitro Experimental Systems for Studying 3,5-Diiodo-L-thyronine 4'-O-Sulfate Biotransformation

Understanding the enzymatic processes involved in the formation and degradation of T2S is crucial. In vitro experimental systems provide controlled environments to dissect these metabolic pathways.

Isolated Primary Cell Cultures and Established Cell Lines (e.g., Hepatocytes, Endocrine Cell Models)

Isolated primary cells and established cell lines are invaluable tools for studying the cellular metabolism of xenobiotics and endogenous compounds, including thyroid hormones. Hepatocytes, the primary site of drug metabolism, are frequently used to investigate sulfation and other biotransformation reactions. nih.gov Studies using rat primary hepatocytes have been instrumental in understanding the metabolism of various compounds. nih.gov

Cell lines, such as the rat thyroid cell line PCCL3, have been used to study the uptake and turnover of mono-iodinated thyroid hormone metabolites. nih.gov These cellular models allow researchers to investigate the activity of specific enzymes and transporters involved in thyroid hormone metabolism in a controlled setting.

Subcellular Fractionation and Recombinant Enzyme Assays for Characterizing Enzymatic Activities

To pinpoint the specific enzymes responsible for T2S metabolism, researchers utilize subcellular fractionation and recombinant enzyme assays. Subcellular fractionation allows for the isolation of specific organelles, such as the cytosol, which contains the sulfotransferase (SULT) enzymes responsible for sulfation. oup.com

Recombinant enzyme assays involve expressing a single, purified enzyme and testing its activity with a specific substrate. nih.govrndsystems.com This approach has been used to characterize the activity of various human SULT isoforms, such as SULT1A1, SULT1A3, and SULT2A1, towards different iodothyronines. oup.comnih.gov These studies have revealed that different SULTs exhibit distinct substrate specificities for various thyroid hormones. nih.gov For example, SULT1A1 has been identified as a key enzyme in the sulfation of iodothyronines in the human liver and kidney. oup.commedchemexpress.com

Human Sulfotransferases Involved in Iodothyronine Metabolism:

| Enzyme | Substrate Preference | Reference |

| SULT1A1 | Shows high affinity for various iodothyronines. | oup.commedchemexpress.com |

| SULT1A3 | Exhibits activity towards iodothyronines. | oup.com |

| SULT1E1 | Utilizes 3,3'-T2 and rT3 more readily than T3. | nih.gov |

| SULT2A1 | Can utilize 3,3'-T2, T3, and 3,5-T2 as substrates. | nih.gov |

In Vivo Animal Models for Elucidating the Metabolic Fate of 3,5-Diiodo-L-thyronine 4'-O-Sulfate

Studies in rats have been crucial in demonstrating the importance of deiodinases in peripheral T3 production and the clearance of rT3. nih.gov Animal models have also been used to investigate the effects of exogenously administered 3,5-T2, revealing its ability to increase metabolic rate and reduce adiposity. nih.govnih.govmdpi.com While the structures of T3 and T4 are conserved between laboratory animals and humans, there are species-specific differences in thyroid hormone metabolism and turnover rates that must be considered when extrapolating findings to humans. nih.gov For instance, the serum half-life of T4 and T3 is significantly shorter in rats compared to humans. nih.gov

The use of knockout mouse models, such as those lacking specific deiodinase enzymes (e.g., D2KO mice), has provided further insights into the complex interplay of different metabolic pathways. nih.gov Although direct studies on the in vivo metabolism of T2S are limited, these animal models provide the necessary framework for future investigations into the absorption, distribution, metabolism, and excretion of this sulfated metabolite.

Studies in Rodent Models (e.g., Mice, Rats)

Rodent models, particularly rats and mice, are fundamental in endocrinology research and serve as the primary systems for studying the metabolism and effects of thyroid hormones and their derivatives. The analytical methods developed for these models are often at the forefront of bioanalytical science.

Investigations into the presence and quantity of T2S and its parent compounds in rodent models predominantly rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technology is considered the gold standard due to its high sensitivity and specificity. For instance, a simple and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been validated for quantifying total triiodothyronine (T3) and thyroxine (T4) in rodent serum. nih.gov This approach involves a straightforward protein precipitation step, which could be readily adapted for the analysis of T2S, followed by UPLC-MS/MS analysis. nih.gov The use of synthetic serum for creating calibration standards is a key feature of this method, as it circumvents interference from endogenous hormones, allowing for accurate quantification at low physiological concentrations. nih.gov

Detailed protocols for the assay of 3,5-T2 in biological samples provide a clear blueprint for T2S analysis. A method developed for human serum, which is directly applicable to rodent serum, utilizes deproteinization with acetonitrile, followed by an optimized solid-phase extraction (SPE) procedure for sample clean-up and concentration. frontiersin.org Further purification steps, such as hexane (B92381) washing, can be employed to minimize background noise before analysis by HPLC-MS/MS. frontiersin.org Such rigorous sample preparation is crucial for achieving the low detection limits necessary to measure diiodothyronines, which can be present at subnanomolar concentrations. frontiersin.org

Studies examining the effects of 3,5-T2 in rats have successfully used these techniques to measure hormone levels in various tissues. For example, HPLC-MS/MS has been used to quantify the uptake of 3,5-T2 in rat cardiomyoblast cell lysates. nih.gov In diet-induced obese mice, researchers have used sensitive assays to detect dose-dependent increases in 3,5-T2 concentrations in both serum and liver tissue, demonstrating the capability of these methods to track the distribution of the compound. nih.gov These studies underscore the power of mass spectrometry-based methods to differentiate and quantify specific iodothyronines within complex biological milieu. nih.govnih.gov

The table below summarizes key aspects of analytical methods applicable to the study of T2S in rodent models, based on established techniques for related thyroid hormones.

| Analytical Technique | Sample Matrix | Sample Preparation | Key Findings/Capabilities |

| UPLC-MS/MS | Rodent Serum | Protein Precipitation | Allows for efficient and accurate quantitation of thyroid hormones; use of synthetic serum for standards eliminates endogenous interference. nih.gov |

| HPLC-MS/MS | Serum | Deproteinization, Solid-Phase Extraction (SPE), Hexane Washing | Enables detection and quantification of diiodothyronines at very low (pmol/L) concentrations; high accuracy and precision. frontiersin.org |

| HPLC-MS/MS | Cell Lysate (Cardiomyoblasts) | Not specified | Successfully quantified cellular uptake of 3,5-T2 over time. nih.gov |

| Immunoassay & Mass Spectrometry | Serum, Liver | Not specified | Demonstrated dose-dependent accumulation of 3,5-T2 in both circulation and target tissues of obese mice. nih.gov |

Investigations in Non-Mammalian Vertebrate Systems

Non-mammalian vertebrates, such as fish, are valuable models for comparative physiology and environmental toxicology. The analytical approaches in these systems can vary, often adapted to the specific organism and research question. Zebrafish (Danio rerio), in particular, have emerged as a powerful model for studying metabolism and developmental biology due to their rapid development and genetic tractability. nih.govnih.gov

Analytical methods for xenobiotics in fish tissue often involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS). nih.gov For a compound like T2S, however, LC-MS/MS would likely be the preferred method due to the compound's polarity and thermal lability, which are less suited for GC-MS. The extraction and clean-up procedures would be critical to remove the high lipid content characteristic of fish tissues. nih.gov

In studies with rainbow trout (Oncorhynchus mykiss), isotopic equilibrium methods have been used to determine tissue concentrations of T3. regulations.gov This technique involves infusing the animal with a radiolabeled version of the hormone (e.g., [125I]T3) until a steady state is reached. regulations.gov The tissue is then extracted, and the amount of radioactivity is measured to calculate the hormone concentration based on the specific activity in the plasma. regulations.gov This approach could theoretically be applied to T2S, providing valuable data on its tissue distribution and kinetics.

Metabolomic approaches using nuclear magnetic resonance (NMR) spectroscopy are increasingly being used in zebrafish larvae to study the systemic effects of genetic mutations or chemical exposures. mdpi.comresearchgate.net Researchers have successfully used 1H NMR to identify and quantify a wide range of metabolites in zebrafish larvae, revealing systemic changes in glucose metabolism, for instance. mdpi.com This powerful, non-targeted approach could detect the presence of T2S and other related metabolites, providing a broad overview of its metabolic fate. Furthermore, the use of fluorescently-tagged molecules, such as the glucose analog 2-NBDG, allows for live imaging and tracing of metabolic substrates in transparent zebrafish larvae, a technique that could be adapted to study the uptake and distribution of a fluorescently-labeled T2S analog. nih.gov

The following table outlines potential analytical strategies for investigating T2S in non-mammalian vertebrate systems.

| Analytical Technique | Model Organism | Sample Matrix | Potential Insights |

| GC-MS | Rainbow Trout | Fish Tissue | General framework for extracting and analyzing organic compounds from tissue. nih.gov |

| Isotopic Equilibrium & RIA | Rainbow Trout | Various Tissues (Muscle, Liver, Kidney) | Could determine the absolute concentration and total pool size of T2S in different tissues. regulations.gov |

| 1H NMR Metabolomics | Zebrafish Larvae | Whole Larvae | Non-targeted detection of T2S and its metabolic byproducts; provides a systemic view of metabolic impact. mdpi.comresearchgate.net |

| Live Imaging with Fluorescent Analogues | Zebrafish Larvae | Whole Larvae | Real-time visualization of the uptake, distribution, and trafficking of a T2S analog. nih.gov |

Comparative Biochemical Analysis and Relationship to Other Sulfated Iodothyronine Metabolites

Distinctions and Similarities between 3,5-Diiodo-L-thyronine 4'-O-Sulfate and Other Sulfated Thyroid Hormones (e.g., T3-Sulfate, T4-Sulfate, rT3-Sulfate)

The biochemical behavior of sulfated iodothyronines is largely dictated by the substrate specificity of the enzymes involved in their formation and degradation. These differences lead to distinct metabolic fates and clearance rates among the various sulfated thyroid hormone metabolites.

Comparative Analysis of Enzymatic Substrate Specificities

The formation of sulfated iodothyronines is catalyzed by a family of enzymes known as sulfotransferases (SULTs). In humans, several SULT isoforms are known to sulfate (B86663) thyroid hormones, with SULT1A1 being a key enzyme in the liver. bioscientifica.com Studies on the substrate preference of human SULT1A1 allozymes have revealed significant differences in their affinity for various iodothyronines.

Research has shown that SULT1A1 exhibits a clear preference for di-iodinated thyronines, particularly 3,3'-diiodothyronine (B1196669) (3,3'-T2). bioscientifica.com The affinity of SULT1A1 for other iodothyronines, based on their apparent Michaelis constants (Km), follows a general order of: 3,3'-T2 > reverse T3 (rT3) > 3,5,3'-triiodothyronine (T3) > thyroxine (T4). bioscientifica.comnih.gov Notably, 3,5-diiodo-L-thyronine (3,5-T2) is a significantly poorer substrate for SULT1A1 compared to other iodothyronines. bioscientifica.comnih.gov This suggests that the formation of 3,5-Diiodo-L-thyronine 4'-O-Sulfate is a less favored reaction compared to the sulfation of T3, T4, and especially rT3.

| Iodothyronine | Relative Substrate Preference |

|---|---|

| 3,3'-Diiodo-L-thyronine (3,3'-T2) | Highest |

| Reverse Triiodothyronine (rT3) | High |

| 3,5,3'-Triiodo-L-thyronine (T3) | Moderate |

| Thyroxine (T4) | Low |

| 3,5-Diiodo-L-thyronine (3,5-T2) | Very Low |

Differential Metabolic Fates and Clearance Mechanisms

The differences in sulfation efficiency have profound implications for the metabolic fate and clearance of iodothyronines. Sulfation generally increases the water solubility of thyroid hormones, facilitating their excretion. Furthermore, sulfation can significantly alter their susceptibility to deiodination, the primary pathway for thyroid hormone activation and inactivation.

Sulfation of T4, for instance, blocks its outer ring deiodination (the activating pathway to T3) and promotes its inner ring deiodination (an inactivating pathway). nih.gov In contrast, the sulfated form of T3 (T3S) is rapidly cleared from the circulation, primarily through deiodination. researchgate.net Studies in euthyroid men have shown that T3S has a high metabolic clearance rate, indicating its efficient removal from the body. researchgate.net

Role of 3,5-Diiodo-L-thyronine 4'-O-Sulfate as a Metabolite of Unsulfated 3,5-Diiodo-L-thyronine

3,5-Diiodo-L-thyronine (3,5-T2) is itself an active metabolite of T3, known to have biological effects, particularly on mitochondrial respiration. frontiersin.orgmdpi.comnih.gov The sulfation of 3,5-T2 to form 3,5-Diiodo-L-thyronine 4'-O-Sulfate represents a step in its metabolic cascade.

The low affinity of SULT1A1 for 3,5-T2 suggests that sulfation may not be the primary metabolic pathway for this iodothyronine under normal physiological conditions. bioscientifica.comnih.gov Other metabolic routes, such as further deiodination or other conjugation reactions, may play a more prominent role in its disposition.

Future Research Directions and Unresolved Questions in 3,5 Diiodo L Thyronine 4 O Sulfate Research

Comprehensive Elucidation of its Endogenous Production and Degradation Pathways

A fundamental area of future research lies in the complete mapping of the endogenous production and degradation pathways of 3,5-diiodo-L-thyronine 4'-O-sulfate. While it is understood that 3,5-T2 is the precursor for T2S, the precise dynamics and regulation of this conversion are not fully characterized.

Endogenous Production: The formation of T2S involves the sulfation of 3,5-T2, a reaction catalyzed by sulfotransferase (SULT) enzymes. Studies have implicated specific SULT isoforms, such as SULT1A1 in humans, in the sulfation of thyroid hormones. oup.comoup.com However, the relative contributions of different SULT isoforms to 3,5-T2 sulfation in various tissues remain an open question. Future research should aim to identify the complete repertoire of SULTs capable of metabolizing 3,5-T2 and to quantify their tissue-specific expression and activity.

Degradation Pathways: The primary route for the degradation of sulfated thyroid hormones is through the action of type I iodothyronine deiodinase (D1). nih.goveur.nl This enzyme, predominantly found in the liver and kidneys, facilitates the irreversible inactivation of these metabolites. nih.goveur.nl Sulfation of the phenolic hydroxyl group of thyroid hormones significantly enhances their inner ring deiodination by D1. eur.nl It is therefore highly probable that D1 is the key enzyme responsible for the degradation of T2S. However, direct experimental evidence confirming this and exploring the potential involvement of other deiodinases or metabolic enzymes is needed. Furthermore, the potential for desulfation by arylsulfatases to regenerate 3,5-T2 from T2S, thereby acting as a potential reservoir, requires thorough investigation. oup.com

Advanced Structural and Functional Characterization of Associated Enzymes

A deeper understanding of the enzymes that produce and degrade 3,5-diiodo-L-thyronine 4'-O-sulfate is paramount. This involves not only identifying the enzymes but also characterizing their structure and function in detail.

Sulfotransferases (SULTs): High-resolution crystal structures of SULTs in complex with 3,5-T2 would provide invaluable insights into the molecular basis of substrate recognition and catalysis. This structural information could explain the substrate specificity of different SULT isoforms and guide the development of specific inhibitors for research purposes. Functional studies should focus on the kinetic parameters of 3,5-T2 sulfation by various SULTs and how these are influenced by genetic polymorphisms and post-translational modifications.

Deiodinases (DIOs): While the role of D1 in degrading sulfated thyroid hormones is established, its specific activity towards T2S needs to be quantified. nih.goveur.nl Structural studies of D1 could reveal how the sulfate (B86663) group enhances substrate binding and deiodination. Investigating the potential for other deiodinases, like DIO2 and DIO3, to metabolize T2S, even if at a lower efficiency, would provide a more complete picture of its metabolic fate. nih.gov

Development of Integrated Systems Biology Approaches for Thyroid Hormone Metabolite Profiling

The complexity of thyroid hormone metabolism, with its numerous interconnected pathways, necessitates a move beyond single-metabolite analysis towards integrated systems biology approaches.

Metabolomics and Multi-Omics: The development and application of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), are essential for the simultaneous and quantitative profiling of a wide range of thyroid hormone metabolites, including their sulfated and glucuronidated forms. nih.govnih.govnih.gov Integrating metabolomics data with genomics, transcriptomics, and proteomics ("multi-omics") will enable the construction of comprehensive models of thyroid hormone homeostasis. epa.gov This approach can help identify novel biomarkers for thyroid dysfunction and understand how the entire metabolic network responds to physiological and pathological stimuli.

Computational Modeling: Mathematical modeling can be used to simulate the dynamics of thyroid hormone metabolism, including the production and degradation of T2S. nih.gov These models, informed by experimental data, can predict how perturbations in enzyme activities or substrate availability affect the levels of different metabolites and help to generate new hypotheses for experimental validation.

Uncovering Novel Regulatory Mechanisms Modulating 3,5-Diiodo-L-thyronine 4'-O-Sulfate Levels in Different Biological Contexts

The concentration of 3,5-diiodo-L-thyronine 4'-O-sulfate is likely to be tightly regulated, and uncovering these regulatory mechanisms is a key area for future research.

Hormonal and Nutritional Regulation: The expression and activity of SULTs and deiodinases are known to be influenced by various factors, including other hormones (e.g., steroid hormones), nutritional status, and disease states. nih.govbtf-thyroid.org Future studies should investigate how these factors specifically impact the enzymes involved in T2S metabolism, thereby modulating its circulating and tissue-specific levels.

Cellular Transport: The transport of T2S across cell membranes is another critical regulatory point. While transporters for other thyroid hormones have been identified, the specific transporters for T2S are largely unknown. Identifying and characterizing these transporters will be crucial for understanding its tissue distribution and access to metabolizing enzymes. bioscientifica.com

Pathophysiological Significance: The potential role of T2S in various physiological and pathological conditions remains to be explored. For instance, alterations in T2S levels could be associated with conditions of altered thyroid status, such as non-thyroidal illness syndrome, or could play a role in developmental processes where thyroid hormone metabolism is critical. oup.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,5-Diiodo-L-thyronine4'-O-Sulfate, and how do they influence experimental design?

- Answer: The molecular formula (C₁₅H₁₁I₄NO₇S) and molecular weight (856.933 g/mol) are critical for solubility studies and chromatographic separation (e.g., HPLC). Its logP value (5.81) suggests high lipophilicity, necessitating organic solvents for dissolution in vitro. Structural analogs like thyroxine sulfate exhibit stability challenges in aqueous buffers, requiring pH-controlled environments (<7.0) to prevent degradation .

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

- Answer: High-resolution mass spectrometry (HRESIMS) and ¹H/¹³C NMR are standard for structural confirmation (e.g., sulfate group identification at λmax 203–340 nm). For quantification in plasma, LC-MS/MS with isotope-labeled internal standards minimizes matrix effects. Recent studies highlight the importance of validating recovery rates (>85%) and limits of detection (<1 ng/mL) to address low endogenous concentrations .

Q. How can researchers safely handle this compound given limited toxicological data?

- Answer: Treat the compound as a hazardous material due to uncharacterized toxicity. Use fume hoods, PPE (gloves, lab coats), and avoid inhalation. Store at +4°C in airtight containers to prevent iodide oxidation. Toxicity assessments in model organisms (e.g., zebrafish) are recommended before in vivo studies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported metabolic pathways of iodinated thyronine sulfates?

- Answer: Discrepancies in sulfation vs. deiodination rates may arise from species-specific enzyme expression (e.g., human vs. rodent sulfotransferases). Use dual-isotope tracing (³⁵S/¹²⁵I) to differentiate pathways. For example, transcellular efflux in Caco-2 monolayers showed sulfate metabolites are 2.67–50.48× more abundant for trans-configured analogs, suggesting stereochemistry-dependent transport .

Q. How does the sulfate group in this compound modulate receptor binding compared to non-sulfated analogs?

- Answer: Sulfation alters steric hindrance and charge distribution, impacting affinity for thyroid hormone receptors (TRα/TRβ). Competitive binding assays with TRβ mutants (e.g., K246A) reveal reduced sulfated ligand occupancy (<20%) vs. thyroxine. Molecular dynamics simulations further show sulfate-mediated hydrogen bonding with Arg228 stabilizes the ligand-receptor complex .

Q. What methodologies address low yields in synthesizing this compound for in vivo studies?

- Answer: Optimize sulfation using SO₃-pyridine complexes in anhydrous DMF, achieving >75% yield. Purification via ion-exchange chromatography (DEAE Sephadex) removes unreacted precursors. Stability testing under physiological conditions (37°C, pH 7.4) confirms a half-life of 8–12 hours, necessitating dose-adjustment protocols .

Q. How can researchers design dose-response studies to account for tissue-specific accumulation of iodinated thyronines?

- Answer: Use whole-body autoradiography in rodent models to map distribution. Thyroid gland and liver show 3–5× higher uptake than muscle. Dose escalation (0.1–10 mg/kg) with pharmacokinetic modeling (non-compartmental analysis) identifies non-linear clearance above 2 mg/kg, likely due to saturation of organic anion transporters .

Data Contradiction and Validation

Q. How should conflicting data on the compound’s role in lipid metabolism be reconciled?

- Answer: Disparate findings (e.g., hypolipidemic vs. neutral effects) may stem from assay sensitivity (e.g., ELISA vs. mass spec) or animal models (obese vs. wild-type mice). Replicate studies under standardized conditions (e.g., ISO 10993-12 for in vivo testing) and perform meta-analyses using PRISMA guidelines to identify bias .

Q. What statistical approaches mitigate variability in high-throughput screening (HTS) assays for sulfate-conjugated thyronines?

- Answer: Apply Z’-factor validation (Z’ >0.5) to confirm assay robustness. Normalize data to internal controls (e.g., forskolin for cAMP assays) and use mixed-effects models to account for plate-to-plate variability. Outlier detection (Grubbs’ test) minimizes false positives .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.